Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

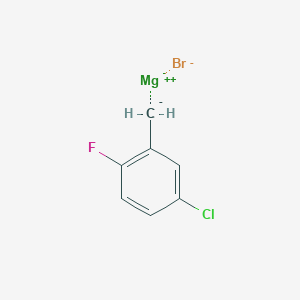

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide is an organometallic compound that features a magnesium atom bonded to a 4-chloro-1-fluoro-2-methanidylbenzene moiety and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide typically involves the reaction of 4-chloro-1-fluoro-2-methanidylbenzene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent the highly reactive magnesium from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can participate in halogen exchange reactions.

Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.

Substitution Reactions: Often carried out with halogenated solvents.

Coupling Reactions: Requires palladium catalysts and bases like potassium carbonate.

Major Products

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Benzene Derivatives: From halogen exchange reactions.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

Biology: Potential use in the synthesis of biologically active molecules.

Medicine: Could be used in the development of pharmaceutical intermediates.

Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom facilitates the transfer of the 4-chloro-1-fluoro-2-methanidylbenzene moiety to electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The bromide ion acts as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

- Magnesium;1-fluoro-2-methanidylbenzene;chloride

- Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;chloride

Uniqueness

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The bromide ion also provides different reactivity compared to chloride, making it suitable for specific synthetic applications.

Biological Activity

The compound Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide is a complex organometallic compound that has garnered interest due to its potential biological activities and applications in synthetic chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Magnesium : A key metal that plays a crucial role in various biological processes.

- 4-chloro-1-fluoro-2-methanidylbenzene : An aromatic compound with halogen substituents affecting its reactivity and interaction with biological targets.

- Bromide : A halogen that can participate in nucleophilic substitution reactions, influencing the compound's reactivity.

The biological activity of magnesium-based compounds often involves:

- Enzyme Inhibition : Compounds like this may inhibit specific enzymes, affecting metabolic pathways.

- Metal Ion Interaction : Magnesium ions are essential for numerous biochemical processes, including enzyme activation and stabilization of nucleic acids.

- Regioselective Reactivity : The presence of halogens can enhance the electrophilic nature of the compound, facilitating reactions with nucleophiles in biological systems.

Biological Activity Data

Recent studies have evaluated the biological activity of related compounds, providing insights into potential effects:

Case Study 1: Antibacterial Activity

A study on related brominated compounds demonstrated significant antibacterial properties against Gram-negative bacteria. The synthesized Schiff base ligands showed effective bactericidal activity, indicating that modifications in the halogenation pattern can enhance biological efficacy .

Case Study 2: Enzyme Inhibition

Research into fluorinated piperazine derivatives revealed their potential as competitive inhibitors of tyrosinase, an enzyme critical for melanin production. The docking studies suggested that structural features play a vital role in binding affinity and inhibition efficiency .

Synthesis and Applications

The synthesis of magnesium-based organometallic compounds often employs regioselective halogenation techniques. For instance, the use of N-halosuccinimides in fluorinated alcohols has been reported to facilitate the selective halogenation of arenes, which is crucial for generating biologically active derivatives .

Properties

IUPAC Name |

magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.BrH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGGYUXZDCOHDX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)Cl)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.